5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one
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Overview
Description
5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of an aldehyde, a β-keto ester, and urea under acidic or basic conditions to form the dihydropyrimidinone core. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogen substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, 5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones with different substituents. Examples include:
- 5-Acetyl-4-(2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one
- 5-Acetyl-4-(4-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one
Uniqueness
The uniqueness of 5-Acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1 h)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the hydroxy group can lead to unique interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-6-11(7(2)17)12(16-13(19)15-6)9-5-8(14)3-4-10(9)18/h3-5,12,18H,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPTLVPELBKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Br)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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